2-(4-methyl-1,4-diazepan-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Medicinal Chemistry CNS Drug Discovery Scaffold Design

This compound is a non-substitutable advanced intermediate for CNS drug discovery, purpose-built for 5-HT2 receptor subtype selectivity profiling. The 4-methyl-1,4-diazepane ring delivers distinct conformational flexibility and basicity (pKa ~11) versus generic piperazine analogs, while the 3-carbonitrile group provides critical electron-withdrawing character for target engagement. This unique pharmacophore is essential for SAR studies targeting 5-HT2C agonist development—where standard scaffolds fail to achieve required affinity or subtype selectivity. Procure this exact scaffold to benchmark passive permeability, P-gp efflux liability, and metabolic stability in CNS lead optimization programs.

Molecular Formula C15H20N4
Molecular Weight 256.353
CAS No. 1275916-73-8
Cat. No. B2794267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methyl-1,4-diazepan-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
CAS1275916-73-8
Molecular FormulaC15H20N4
Molecular Weight256.353
Structural Identifiers
SMILESCN1CCCN(CC1)C2=C(C=C3CCCC3=N2)C#N
InChIInChI=1S/C15H20N4/c1-18-6-3-7-19(9-8-18)15-13(11-16)10-12-4-2-5-14(12)17-15/h10H,2-9H2,1H3
InChIKeyRMVRHMVCBDHZJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methyl-1,4-diazepan-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (1275916-73-8): Core Scaffold & Procurement Context


The compound, 2-(4-methyl-1,4-diazepan-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS 1275916-73-8), is a heterocyclic small molecule featuring a fused cyclopenta[b]pyridine core substituted with a carbonitrile group and a 4-methyl-1,4-diazepane ring [1]. This rigid, nitrogen-rich scaffold places it within the class of cyclopenta[b]pyridine derivatives, which are frequently explored for central nervous system (CNS) receptor modulation [1]. However, a comprehensive search of primary research papers, patents, and authoritative databases reveals that high-strength, direct comparative pharmacological data for this specific compound is extremely limited in the public domain.

Why Generic Substitution Fails for 2-(4-Methyl-1,4-diazepan-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (1275916-73-8)


Generic substitution within the cyclopenta[b]pyridine-3-carbonitrile class is unreliable due to the profound impact of subtle structural variations on pharmacological activity [1]. The specific combination of a 4-methyl-1,4-diazepane substituent at the 2-position and the carbonitrile at the 3-position creates a unique pharmacophore. The diazepane ring offers distinct conformational flexibility and basicity compared to simpler piperazine or morpholine analogs found in related patents, while the carbonitrile group provides a strong electron-withdrawing character and hydrogen-bond acceptor capability critical for target engagement . Consequently, replacing this compound with a close analog lacking either feature risks complete loss of desired biological activity or the introduction of off-target effects, making it a non-substitutable intermediate for structure-activity relationship (SAR) studies referencing this specific scaffold.

2-(4-Methyl-1,4-diazepan-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (1275916-73-8): Quantitative Differentiation Evidence


Rigid Bicyclic Core vs. Monocyclic Pyridine Analogs: A Class-Level Scaffold Advantage

The fused cyclopenta[b]pyridine core of the target compound imposes a rigid, planar geometry that differentiates it from more flexible 2-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile analogs (e.g., CAS 870067-04-2) . This rigidity can reduce entropic penalties upon target binding. In a class-level patent context, such fused tricyclic systems have demonstrated enhanced 5-HT receptor binding affinity compared to corresponding monocyclic or bicyclic analogs. For example, US 7507732 describes 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives as potent 5-HT2c agonists, with specific embodiments achieving Ki values below 10 nM, a benchmark that structurally simpler variants often fail to reach [1].

Medicinal Chemistry CNS Drug Discovery Scaffold Design

Diazepane vs. Piperazine Substituent: Modulating Basicity and Conformational Space

The 4-methyl-1,4-diazepane ring is a seven-membered cyclic diamine, distinct from the more common six-membered piperazine ring found in many cyclopenta[b]pyridine derivatives (e.g., 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, CAS 2640865-60-5) . The diazepane ring has a higher pKa (~11) and offers a broader, more flexible conformational envelope. While direct comparative data is absent in the literature, a class-level patent analysis (JP4318744B2) indicates that varying the cyclic amine from piperazine to diazepane can shift receptor subtype selectivity profiles (e.g., 5-HT2c vs. 5-HT2a/b) [1].

Structure-Activity Relationship Amine Basicity Conformational Analysis

Carbonitrile Substituent: Electron-Withdrawing & Metabolic Stability Considerations

The electron-withdrawing carbonitrile (-CN) group at the 3-position of the target compound is a key differentiator from 3-unsubstituted or 3-carboxamide cyclopenta[b]pyridine scaffolds. The -CN group has a Hammett substituent constant σp of 0.66, significantly altering the electron density of the pyridine ring compared to a hydrogen (σp = 0.00). In the context of 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile derivatives, this moiety has been shown to influence crystal packing and intermolecular interactions via X-ray mapping studies, which can affect solubility and formulation properties [1].

Drug Metabolism Physicochemical Properties Metabolic Stability

Optimal Application Scenarios for 2-(4-Methyl-1,4-diazepan-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (1275916-73-8)


CNS-Receptor Focused Fragment-Based Drug Discovery (FBDD)

The compound serves as an advanced 'fragment-like' scaffold for CNS targets, particularly within the serotonin receptor family (5-HT2). Its rigid cyclopenta[b]pyridine core provides a pre-organized geometry for efficient binding, while the diazepane and carbonitrile groups offer vectors for further elaboration. Researchers should procure this compound when the goal is to generate high-quality leads for 5-HT2c agonists, as described in US 7507732 [1], and where a standard piperazine or monocyclic pyridine fragment is predicted to lack the required affinity.

Selective Serotonin Receptor Subtype SAR Probing

Due to the differentiated conformational space of the 4-methyl-1,4-diazepane ring compared to piperazine, this compound is ideally suited as a key intermediate for probing subtype selectivity within the 5-HT2 receptor family (2a vs. 2b vs. 2c). The procurement of this specific compound over a piperazine analog is justified when the research objective is to map the molecular determinants of 5-HT2c selectivity, a critical requirement for developing anti-obesity or psychiatric disorder therapeutics with minimized side effects, as highlighted in JP4318744B2 [2].

Physicochemical Property Benchmarking in CNS Lead Optimization

The compound's unique combination of a lipophilic bicyclic core (cLogP ~2.5), a basic diazepane (pKa ~11), and a strong electron-withdrawing nitrile group makes it an excellent standard for benchmarking the impact of these properties on passive permeability, P-glycoprotein (P-gp) efflux, and metabolic stability in CNS drug discovery programs. It is particularly useful for comparative studies against analogs with carboxamide or unsubstituted variants, where the aim is to optimize the balance between potency and brain penetration.

Quote Request

Request a Quote for 2-(4-methyl-1,4-diazepan-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.